molecular formula C42H70O35 B12279333 6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono

6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono

Cat. No.: B12279333
M. Wt: 1135.0 g/mol
InChI Key: GIZQJUDQRHMFRK-UHFFFAOYSA-N
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Description

6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono is a complex carbohydrate and synthetic oligosaccharide. It is a derivative of cyclodextrin, which is a family of cyclic oligosaccharides composed of glucose subunits joined by alpha-1,4 glycosidic bonds. Cyclodextrins are known for their ability to form inclusion complexes with various molecules, enhancing their solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono typically involves enzymatic methods. Enzymatic synthesis is preferred due to its specificity and efficiency. The process involves the use of glycosyltransferases, which catalyze the transfer of a glucosyl group to the cyclodextrin molecule. The reaction conditions often include a controlled temperature, pH, and the presence of specific cofactors to optimize the enzyme activity .

Industrial Production Methods

Industrial production of this compound follows similar enzymatic methods but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of bioreactors allows for precise control of reaction conditions, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucosyl derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new alkyl groups to the cyclodextrin structure .

Scientific Research Applications

6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono involves the formation of inclusion complexes with guest molecules. The hydrophobic interior of the cyclodextrin cavity allows it to encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery, where the cyclodextrin can improve the bioavailability of poorly soluble drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono is unique due to its specific glucosyl substitution at the 6-O position, which imparts distinct solubility and stability properties compared to other cyclodextrin derivatives. This makes it particularly useful in applications requiring enhanced solubility and stability of guest molecules .

Properties

IUPAC Name

5,10,15,20,25-pentakis(hydroxymethyl)-30-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O35/c43-1-8-15(49)16(50)23(57)36(65-8)64-7-14-35-22(56)29(63)42(71-14)76-34-13(6-48)69-40(27(61)20(34)54)74-32-11(4-46)67-38(25(59)18(32)52)72-30-9(2-44)66-37(24(58)17(30)51)73-31-10(3-45)68-39(26(60)19(31)53)75-33-12(5-47)70-41(77-35)28(62)21(33)55/h8-63H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZQJUDQRHMFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O35
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1135.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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